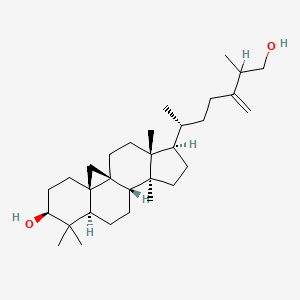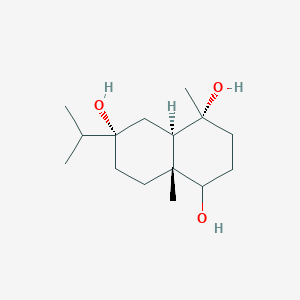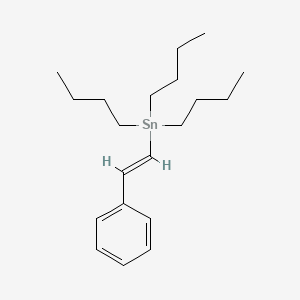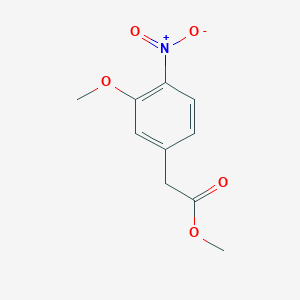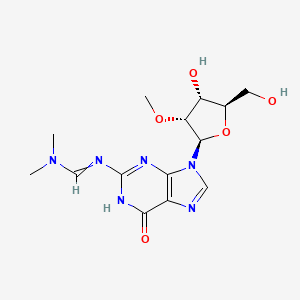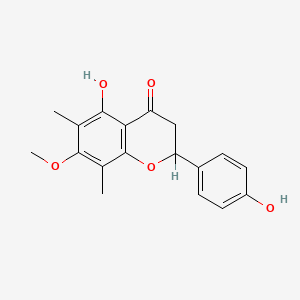![molecular formula C33H34FN2O7Na B1149849 7-(4-フルオロフェニル)ヘキサヒドロ-b,7-ジヒドロキシ-1b-(1-メチルエチル)-7a-フェニル-1a-[(フェニルアミノ)カルボニル]-3H-オキシレノ[3,4]ピロロ[2,1-b][1,3]オキサジン-3-ブタン酸 CAS No. 873950-17-5](/img/structure/B1149849.png)
7-(4-フルオロフェニル)ヘキサヒドロ-b,7-ジヒドロキシ-1b-(1-メチルエチル)-7a-フェニル-1a-[(フェニルアミノ)カルボニル]-3H-オキシレノ[3,4]ピロロ[2,1-b][1,3]オキサジン-3-ブタン酸
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).
科学的研究の応用
コレステロール低下薬
この化合物は、コレステロール低下薬として有用な医薬組成物に関連しています {svg_1}。コレステロール低下薬は、血中のコレステロール値を下げるために使用され、心臓血管疾患の予防に役立ちます。
スタチン系薬剤
この化合物は、心臓血管疾患の治療に使用されるスタチン系薬剤であるアトルバスタチンの不純物です {svg_2}。スタチンは、肝臓によるコレステロールの生成を抑制することにより、血中のコレステロール値を下げることができる薬剤のクラスです。
鈴木カップリング
この化合物は、鈴木カップリング反応の反応物として使用できます {svg_3}。鈴木カップリングは、2つの炭素原子がパラジウム触媒の助けを借りて結合されるタイプの化学反応です。
直接アリール化
この化合物は、フェニルボロン酸によるピラゾールのPd触媒による直接アリール化に使用できます {svg_4}。これは、アリールハライドと炭素求核剤との間に炭素-炭素結合を形成するタイプの反応です。
ミゾロキ・ヘックおよび鈴木・宮浦カップリング反応
この化合物は、パラジウムナノ粒子によって触媒されるミゾロキ・ヘックおよび鈴木・宮浦カップリング反応に使用できます {svg_5}。これらは、有機化学で広く使用されている炭素-炭素結合形成反応のタイプです。
Cu触媒によるペタシス反応
この化合物は、Cu触媒によるペタシス反応に使用できます {svg_6}。これは、アミン、ボロン酸、およびカルボニル化合物を組み合わせてアミノ酸誘導体を形成するタイプの多成分反応です。
タンデム型Pd (II)触媒による酸化ヘック反応と分子内C-Hアミド化シーケンス
この化合物は、タンデム型Pd (II)触媒による酸化ヘック反応と分子内C-Hアミド化シーケンスに使用できます {svg_7}。これは、1つの操作で炭素-炭素結合と炭素-窒素結合を形成するタイプの反応です。
ルテニウム触媒による直接アリール化
この化合物は、ルテニウム触媒による直接アリール化に使用できます {svg_8}。これは、アリールハライドと炭素求核剤との間に炭素-炭素結合を形成するタイプの反応です。
作用機序
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




